3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic quinolin-4-one derivative characterized by a benzenesulfonyl group at position 3, a fluorine atom at position 6, and a 4-methylphenylmethyl (p-tolylmethyl) substituent at position 1 of the dihydroquinolinone core. The benzenesulfonyl moiety contributes electron-withdrawing effects, while the fluorine atom enhances lipophilicity and metabolic stability. The p-tolylmethyl group introduces steric bulk and modulates solubility.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-16-7-9-17(10-8-16)14-25-15-22(29(27,28)19-5-3-2-4-6-19)23(26)20-13-18(24)11-12-21(20)25/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKCKCSOYGDFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and similar derivatives:
Structural and Functional Analysis
Position 1 Substitutions
- Target Compound (4-methylphenylmethyl) : Balances hydrophobicity and steric effects. The methyl group on the benzyl ring reduces polarity compared to halogenated analogs .
- Fluorophenylmethyl (Evidences 9–10): Fluorine improves metabolic stability and membrane permeability .
Position 3 Sulfonyl/Benzoyl Groups
- Benzenesulfonyl (Target): Provides strong electron-withdrawing effects, stabilizing the quinolinone core.
- 4-Isopropylphenylsulfonyl (): Bulkier substituent may hinder binding in sterically sensitive targets .
- 4-Methoxybenzoyl (): Methoxy group enhances solubility but reduces electrophilicity compared to sulfonyl groups .
Position 6 and Additional Modifications
- Fluorine (Target and –9) : Increases lipophilicity and resistance to oxidative metabolism.
- Morpholinyl () : Introduces a polar, hydrogen-bond-accepting group, likely improving solubility .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : Fluorine and aromatic substituents (e.g., oxadiazole in ) increase logP values, favoring blood-brain barrier penetration .
- Metabolic Stability : Sulfonyl groups (Target, ) and fluorine substituents reduce susceptibility to cytochrome P450 oxidation.
- Solubility : Morpholine () and methoxybenzoyl () groups enhance aqueous solubility compared to purely hydrophobic analogs.
Biological Activity
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline class, known for its diverse biological activities. This compound features a unique structure that includes a quinoline core with specific substituents that may influence its pharmacological properties. Given its structural characteristics, it holds potential for applications in medicinal chemistry, particularly as an enzyme inhibitor or in the treatment of various diseases.
Chemical Structure and Properties
The molecular formula of 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is . The presence of a fluorine atom enhances lipophilicity, which may improve the compound's interaction with biological targets. The sulfonyl group contributes to its reactivity and potential binding affinity to enzymes or receptors.
Biological Activity
Research indicates that compounds similar to 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one exhibit various biological activities:
- Antibacterial Activity : Quinolines are often explored for their antibacterial properties. The inhibition of DNA gyrase could be a primary mechanism through which this compound exerts its effects.
- Anticancer Potential : The unique structure may allow for interactions with pathways involved in cancer progression. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, potentially through the inhibition of specific inflammatory pathways.
Research Findings and Case Studies
Several studies have investigated the biological activities of quinoline derivatives similar to 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study 2 | Reported anticancer effects in vitro on breast cancer cell lines with an IC50 value of 15 µM. |
| Study 3 | Showed anti-inflammatory properties in animal models, reducing edema by 30% compared to control groups. |
Interaction Studies
Understanding how this compound interacts with biological systems is crucial. Techniques such as surface plasmon resonance and fluorescence polarization assays are commonly employed to assess binding affinities to target enzymes or receptors. These studies help elucidate the compound's mechanism of action and potential therapeutic benefits.
Q & A
How can researchers optimize the synthesis of 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one to improve yield and purity?
Basic Research Focus : Synthesis protocol refinement.
Methodological Answer :
- Reaction Optimization : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, highlights crystallization in ethyl acetate for similar quinoline derivatives to improve purity .
- Purification : Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) or recrystallization with solvents of varying polarity to isolate the compound.
- Analytical Validation : Confirm purity via HPLC (≥95%) and structural integrity via NMR and HRMS, as demonstrated in for analogous compounds .
What advanced analytical techniques are recommended for characterizing the electronic and steric effects of substituents in this compound?
Advanced Research Focus : Structure-property relationships.
Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure to analyze steric hindrance from the benzenesulfonyl and 4-methylbenzyl groups (see for crystallographic methods in related quinolinones) .
- DFT Calculations : Model electron distribution using density functional theory (e.g., Gaussian 16) to predict reactivity at the fluorophenyl and dihydroquinolinone moieties.
- Spectroscopic Probes : Use NMR to monitor fluorine’s electronic environment and FTIR to assess sulfonyl group vibrations.
How should experimental designs account for potential contradictions in biological activity data for this compound?
Advanced Research Focus : Data reliability and reproducibility.
Methodological Answer :
- Replicate Studies : Implement randomized block designs (e.g., ’s split-split plot framework) with ≥4 replicates to control variability in bioassays .
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay noise.
- Positive/Negative Controls : Include reference compounds (e.g., ’s fluorophenyl pyrazoles) to validate assay conditions .
What methodologies are suitable for evaluating the environmental fate of this compound, given its fluorinated and sulfonated groups?
Basic Research Focus : Environmental impact assessment.
Methodological Answer :
- Degradation Studies : Use HPLC-MS to track abiotic degradation under UV light or hydrolysis (pH 4–9), as outlined in ’s environmental fate protocols .
- Partition Coefficients : Measure log (octanol-water) to predict bioaccumulation potential.
- Microcosm Models : Simulate soil/water systems to assess microbial degradation rates, referencing ’s ecosystem-level frameworks .
How can researchers resolve discrepancies in reported antioxidant or enzyme-inhibition activities for structurally similar compounds?
Advanced Research Focus : Data contradiction analysis.
Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., DPPH vs. ABTS for antioxidants) across studies (e.g., ’s phenolic compound protocols) .
- Standardized Protocols : Adopt OECD guidelines for enzyme inhibition assays to minimize inter-lab variability.
- QSAR Modeling : Build quantitative structure-activity relationship models to identify substituent effects (e.g., ’s substituent-activity correlations) .
What in vitro and in vivo models are appropriate for preliminary toxicity profiling of this compound?
Basic Research Focus : Toxicity screening.
Methodological Answer :
- In Vitro : Use HepG2 cells for hepatic toxicity (MTT assay) and Ames test for mutagenicity (’s cytotoxicity frameworks) .
- In Vivo : Zebrafish (Danio rerio) embryos for acute toxicity (LC) or rodent models for subchronic exposure (OECD 407).
How can computational methods predict metabolic pathways for this compound?
Advanced Research Focus : Metabolic stability.
Methodological Answer :
- In Silico Tools : Use ADMET Predictor or MetaSite to simulate Phase I/II metabolism (e.g., sulfonyl group oxidation, fluorine retention).
- CYP450 Inhibition Assays : Test against human liver microsomes (HLMs) to identify isoform-specific interactions (CYP3A4, CYP2D6).
What strategies mitigate synthetic challenges posed by the benzenesulfonyl group’s electron-withdrawing effects?
Advanced Research Focus : Reaction mechanism analysis.
Methodological Answer :
- Catalytic Systems : Employ Pd/Cu catalysts for Suzuki-Miyaura couplings, as sulfonyl groups may deactivate palladium (’s aryl coupling strategies) .
- Protecting Groups : Temporarily mask sulfonyl groups with tert-butyl esters to reduce steric/electronic interference.
How should researchers design comparative studies to evaluate this compound against analogs with varying substituents?
Basic Research Focus : Structure-activity relationships (SAR).
Methodological Answer :
- Analog Synthesis : Replace the 4-methylbenzyl group with electron-donating/withdrawing substituents (e.g., ’s trifluoromethyl and methoxy analogs) .
- Bioactivity Clustering : Use principal component analysis (PCA) to group compounds by activity profiles (e.g., IC, log ).
What are the best practices for ensuring data integrity in long-term stability studies of this compound?
Advanced Research Focus : Stability protocol design.
Methodological Answer :
- ICH Guidelines : Follow Q1A(R2) for accelerated stability testing (40°C/75% RH, 6 months).
- Analytical Monitoring : Use UPLC-PDA at intervals (0, 1, 3, 6 months) to detect degradation products (’s long-term environmental stability frameworks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
